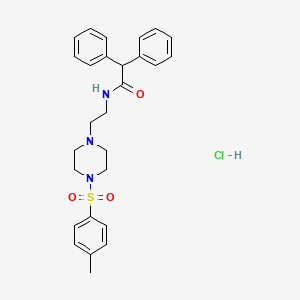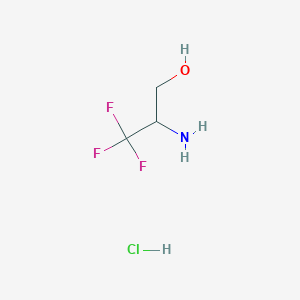![molecular formula C19H15ClN2O3S B2911848 (E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate CAS No. 946276-99-9](/img/structure/B2911848.png)
(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as ETB, and it has shown promise in a variety of applications, including as a tool for studying biochemical and physiological processes.
作用機序
Target of Action
Similar compounds have been reported to exhibit anti-oxidant, anti-inflammatory, and antimicrobial activities . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.
Mode of Action
The analysis of docking results for similar compounds demonstrated the binding affinity and hydrogen bond, electrostatic, and hydrophobic interactions of all the synthesized compounds with their respective targets . This suggests that (E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential anti-oxidant, anti-inflammatory, and antimicrobial activities , it’s plausible that this compound may affect pathways related to these biological processes.
Pharmacokinetics
In silico admet studies were carried out for similar compounds, and most of the compounds exhibited good admet profile . This suggests that this compound may have similar properties, which could impact its bioavailability.
Result of Action
Similar compounds have been reported to exhibit anti-oxidant, anti-inflammatory, and antimicrobial activities , suggesting that this compound may have similar effects at the molecular and cellular level.
Action Environment
Environmental factors can have a profound influence on the action, efficacy, and stability of a compound . These factors can include dietary factors (e.g., alcohol, tobacco smoke, and substances taken as food) or accidental factors (air, water, and food contaminants or pollutants) .
実験室実験の利点と制限
One of the primary advantages of using ETB in scientific research is its ability to selectively target specific enzymes and signaling pathways, allowing researchers to study the effects of these processes in a controlled and precise manner. However, there are also limitations to the use of ETB, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are many potential future directions for research on ETB, including further studies of its mechanisms of action, as well as investigations into its potential use as a therapeutic agent for a variety of diseases and conditions. Additionally, researchers may explore the use of ETB in combination with other drugs or compounds to enhance its effects or reduce potential side effects.
In conclusion, ETB is a promising compound for scientific research, with potential applications in a variety of fields. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses, but its unique properties make it a valuable tool for studying a wide range of biological processes.
合成法
The synthesis of ETB typically involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiophenol to form the desired product.
科学的研究の応用
ETB has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various biological processes. For example, ETB has been used to study the effects of certain enzymes on the metabolism of specific compounds, as well as the impact of various drugs on cellular signaling pathways.
特性
IUPAC Name |
ethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-2-25-18(24)13-7-9-15-16(11-13)26-19(21-15)22-17(23)10-8-12-5-3-4-6-14(12)20/h3-11H,2H2,1H3,(H,21,22,23)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZXHAOUOAYAA-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-([1,1'-biphenyl]-2-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2911771.png)
![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2911772.png)


![Methyl 5-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2911778.png)
![6-acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2911779.png)

![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2911782.png)

![2-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]pyridine-3-carboxamide](/img/structure/B2911788.png)
